Stereochemical Identity: Defined (S)-Configuration vs. Racemic or Achiral Comparators
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide possesses a single, defined (S)-stereocenter at the morpholine 2-position, confirmed by its InChIKey (GRQALGLAABREAC-NSHDSACASA-N) encoding the stereochemical descriptor. The closest achiral analog, N-(2-morpholinophenyl)acetamide (CAS 91557-32-3), contains no stereocenter and is therefore a planar molecule incapable of presenting the hydroxymethyl group in a defined spatial orientation . The (R)-enantiomer (hypothetical, not commercially cataloged) would present the hydroxymethyl group on the opposite face of the morpholine ring, potentially reversing key ligand–protein interactions. This stereochemical specification is critical for structure-activity relationship (SAR) studies where the hydroxymethyl group acts as a directed hydrogen-bond donor/acceptor .
| Evidence Dimension | Stereochemical identity (chiral centers) |
|---|---|
| Target Compound Data | 1 chiral center (S-configuration at morpholine C2); InChIKey GRQALGLAABREAC-NSHDSACASA-N |
| Comparator Or Baseline | N-(2-morpholinophenyl)acetamide (CAS 91557-32-3): 0 chiral centers; planar morpholine ring; InChIKey not stereospecific; 2-Methoxy-N-(2-morpholinophenyl)acetamide (CAS 852214-24-5): 0 chiral centers, isomeric but achiral |
| Quantified Difference | Presence vs. absence of stereocenter; (S)-configuration vs. achiral (absolute difference) |
| Conditions | Structural comparison based on SMILES and InChIKey analysis |
Why This Matters
For procurement in enantioselective synthesis or stereochemical SAR programs, only the (S)-configured compound provides a defined three-dimensional pharmacophore; achiral analogs cannot recapitulate chiral recognition events.
